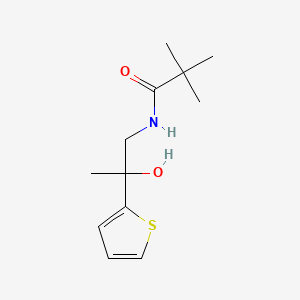

N-(2-羟基-2-(噻吩-2-基)丙基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be identified through 1H NMR, 13C NMR, and HRMS spectra .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .科学研究应用

抗病毒剂的药理学和临床潜力

L. Naesens 等人 (1997) 的研究提供了对广谱抗病毒剂无环核苷酸膦酸酯 (ANP) 类似物的全面综述。这些化合物,包括 HPMPC(更昔洛韦)和 PMEA(替诺福韦),对多种病毒表现出有效的抗病毒活性,并在临床中得到证实,尤其是在治疗艾滋病患者的巨细胞病毒性视网膜炎方面。这项研究重点介绍了这些化合物的作用机制和临床应用,提出了一个可能适用于研究 N-(2-羟基-2-(噻吩-2-基)丙基)叔丁酰胺抗病毒特性的框架 (L. Naesens 等,1997)。

阿尔茨海默氏症中的淀粉样蛋白成像

A. Nordberg (2007) 的研究重点是开发淀粉样蛋白成像配体,这对于阿尔茨海默氏症的新疗法的早期检测和评估至关重要。这项工作强调了了解疾病状态的生化机制和开发诊断工具的重要性,这可能与研究 N-(2-羟基-2-(噻吩-2-基)丙基)叔丁酰胺在神经退行性疾病中的作用有关 (A. Nordberg,2007)。

丁香酚和精油的抗菌活性

A. Marchese 等人 (2017) 对丁香酚和含丁香酚精油的抗菌活性进行的综述,深入了解了生物活性化合物的广谱抗菌活性。如果 N-(2-羟基-2-(噻吩-2-基)丙基)叔丁酰胺的抗菌特性引起兴趣,这项研究可以作为研究它的一个模型 (A. Marchese 等,2017)。

作用机制

Target of Action

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide, also known as N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,2-dimethylpropanamide, is a synthetic compound that has garnered attention due to its potential applications in various fields of research and industry. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

For example, some compounds act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s

未来方向

生化分析

Biochemical Properties

Thiophene derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects . These effects suggest that N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that thiophene derivatives can undergo various reactions, including N-demethylation and hydroxylation at the side chain and at the thiophene ring . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that thiophene derivatives can undergo N-demethylation and hydroxylation, suggesting potential interactions with enzymes or cofactors

属性

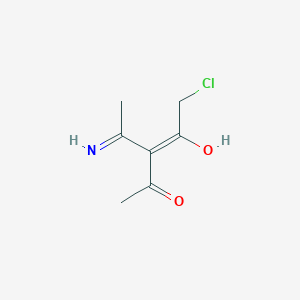

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-11(2,3)10(14)13-8-12(4,15)9-6-5-7-16-9/h5-7,15H,8H2,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUAKJAZMWDFOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C)(C1=CC=CS1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)

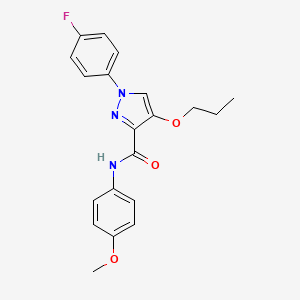

![(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2408401.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2408408.png)

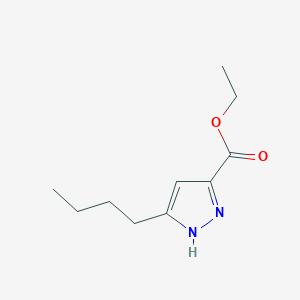

![1-[1-Benzylbenzimidazol-2-yl]propan-1-ol](/img/structure/B2408411.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2408416.png)

![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)

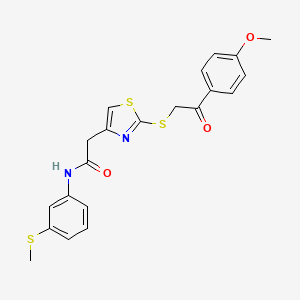

![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)